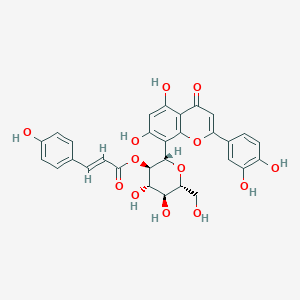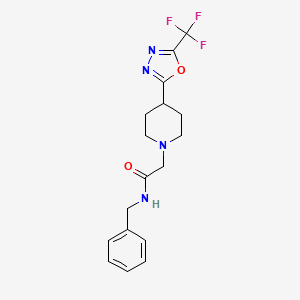![molecular formula C18H17N9 B2623322 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine CAS No. 2380184-12-1](/img/structure/B2623322.png)
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring, which is further connected to a pyridazinyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the pyridazinyl-pyridine intermediate. This intermediate can be synthesized through a cycloaddition reaction of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The piperazine ring is then introduced via nucleophilic substitution reactions, and the final step involves coupling the piperazine derivative with the purine core under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazinyl-pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones: These compounds share a similar pyridazinyl-pyridine moiety and have been studied for their pharmacological activities.
Pyridazin-3-one derivatives: These compounds also feature the pyridazinone ring and have been explored for their potential as therapeutic agents.
Uniqueness
6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to its specific combination of a purine core with a piperazine ring and a pyridazinyl-pyridine moiety. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development .
Propriétés
IUPAC Name |
6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9/c1-2-13(10-19-5-1)14-3-4-15(25-24-14)26-6-8-27(9-7-26)18-16-17(21-11-20-16)22-12-23-18/h1-5,10-12H,6-9H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMPAFWPFHGQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)


![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2623247.png)

![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2623250.png)

![[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2623253.png)

![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)


![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
